
Melevodopa
Overview
Description
Mechanism of Action
Target of Action
Melevodopa is a methyl ester of levodopa and its primary target is the dopamine receptors (DRDs) . These receptors play a crucial role in the nervous system, particularly in the regulation of movement and reward.
Mode of Action
This compound, being a prodrug, is converted into dopamine in the brain . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC or DOPA decarboxylase) . The newly formed dopamine then interacts with dopamine receptors, supplementing the low endogenous levels of dopamine and treating symptoms of Parkinson’s disease .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the dopaminergic pathway. This pathway is responsible for the production, release, and reuptake of the neurotransmitter dopamine. By providing an additional source of dopamine, this compound helps to restore the function of this pathway, which is impaired in conditions like Parkinson’s disease .
Pharmacokinetics
It is known that this compound is used in combination with carbidopa for the treatment of parkinson’s disease . Carbidopa is a dopa decarboxylase inhibitor that prevents the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the brain and reducing peripheral side effects .
Result of Action
The primary molecular effect of this compound is the increase in dopamine levels in the brain. This helps to alleviate the symptoms of Parkinson’s disease, which is characterized by a deficiency of dopamine. On a cellular level, the increased dopamine can stimulate dopaminergic receptors, leading to improved neuron function and communication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain foods or medications can affect the absorption and effectiveness of this compound . Furthermore, the drug’s efficacy can also be influenced by the patient’s overall health status and lifestyle .
Biochemical Analysis
Biochemical Properties
Melevodopa interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a methyl ester of levodopa and is indicated in combination with carbidopa for the treatment of Parkinson’s disease
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Melevodopa is synthesized through the esterification of levodopa. The process involves the reaction of levodopa with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Melevodopa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction of this compound can lead to the formation of dihydroxy derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Introduction to Melevodopa
This compound, also known as L-Dopa methyl ester, is a prodrug of levodopa, primarily used in the treatment of Parkinson's disease. It is often combined with carbidopa to enhance its efficacy and reduce peripheral side effects. This article explores the applications of this compound, focusing on its pharmacokinetic properties, efficacy in clinical settings, and recent advancements in formulations.
Pharmacokinetic Profile
This compound exhibits several pharmacokinetic advantages over conventional levodopa formulations:
- Solubility : this compound is approximately 250 times more soluble than levodopa, allowing for rapid dissolution and absorption in the gastrointestinal tract .
- Absorption : It reaches peak plasma concentrations more quickly than standard formulations, leading to a faster onset of action. Studies indicate that this compound's absorption is not significantly affected by gastric pH .
- Variability : The variability in drug absorption and plasma concentrations is reduced with this compound compared to traditional levodopa/carbidopa combinations, providing a more consistent therapeutic effect .
Table 1: Pharmacokinetic Parameters of this compound vs. Conventional Formulations
Parameter | This compound (V1512) | Conventional L-Dopa/Carbidopa |
---|---|---|
Solubility | High | Moderate |
Time to Peak Concentration | Faster | Slower |
Variability in Absorption | Lower | Higher |
Efficacy in Parkinson's Disease
This compound has been shown to effectively manage motor fluctuations in patients with Parkinson's disease. A systematic review highlighted its benefits over standard formulations:
- Reduction in 'Off' Time : Clinical trials have demonstrated that this compound significantly reduces daily 'off' episodes compared to traditional levodopa treatments. For instance, one study found a reduction of 39.4 minutes in 'off' time with this compound compared to a slight increase with conventional treatment .
- Safety Profile : The safety profile of this compound is comparable to that of standard formulations, with no significant increase in adverse effects or dyskinesias observed during clinical trials .
Case Study 1: Efficacy in Advanced Parkinson's Disease
A randomized controlled trial involving 221 patients assessed the effectiveness of this compound/carbidopa effervescent tablets against standard oral formulations. The results indicated a trend favoring this compound, particularly in reducing motor fluctuations without additional adverse events .
Case Study 2: Pharmacokinetics and Patient Response
A crossover study evaluated the pharmacokinetics of this compound compared to standard levodopa/carbidopa. Patients receiving this compound showed improved pharmacokinetic profiles with less inter-patient variability and better control over motor symptoms throughout the day .
Recent Developments
Recent advancements include the development of effervescent formulations of this compound that enhance its solubility and absorption characteristics. These innovations aim to provide quicker relief from motor symptoms and improve patient adherence due to easier dosing regimens .
Table 2: Summary of Recent Clinical Trials on this compound
Study Type | Sample Size | Key Findings |
---|---|---|
Randomized Controlled Trial | 221 | Significant reduction in 'off' time with this compound |
Pharmacokinetic Study | 25 | Faster absorption and lower variability with V1512 |
Comparison with Similar Compounds
Levodopa: The parent compound of melevodopa, used in the treatment of Parkinson’s disease.
Etilevodopa: Another ester derivative of levodopa with similar applications.
Methyldopa: An antihypertensive agent that also acts on dopaminergic pathways.
Uniqueness of this compound: this compound’s enhanced water solubility and improved pharmacokinetic profile make it a superior choice for certain therapeutic applications. Its ability to be rapidly absorbed and converted into dopamine provides a more consistent and effective treatment for Parkinson’s disease compared to levodopa .
Biological Activity
Melevodopa, a methyl ester of levodopa, is primarily utilized in the treatment of Parkinson's disease (PD). This compound has garnered attention due to its pharmacokinetic advantages and its role in managing motor fluctuations associated with PD. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety, and interactions with biological systems.
Pharmacokinetics
This compound exhibits a distinct pharmacokinetic profile compared to standard levodopa formulations. Studies have shown that:
- Absorption Rates : this compound demonstrates quicker absorption rates than traditional levodopa/carbidopa combinations. For instance, a study indicated that this compound had less variability in pharmacokinetic parameters and reduced drug accumulation in plasma, leading to a more consistent therapeutic effect .
- Time to Peak Concentration : The time to reach peak concentration () is significantly shorter for this compound. In clinical trials, the mean values increased by 30% to 52% with this compound compared to much higher increases observed with standard levodopa formulations .
- Area Under the Curve (AUC) : The AUC values were generally higher for this compound, indicating better overall exposure during the dosing period .
The following table summarizes key pharmacokinetic parameters observed in clinical studies:
Parameter | This compound (Effervescent) | Standard Levodopa/Carbidopa |
---|---|---|
Absorption Rate | Quicker | Slower |
30% - 52% increase | 64% - 150% increase | |
AUC | Higher | Variable |
Inter-patient Variability | Lower | Higher |
Efficacy
Clinical studies have consistently demonstrated that this compound is effective in managing motor symptoms in PD patients. Key findings include:
- Improvement in Motor Fluctuations : A systematic review highlighted that this compound/carbidopa significantly improved control over motor complications compared to standard formulations without increasing the risk of adverse effects .
- Patient Tolerance : Patients reported better tolerance and fewer side effects when using this compound compared to traditional levodopa treatments .
Safety Profile
The safety profile of this compound has been evaluated through various clinical trials:
- Adverse Events : Most studies reported no unexpected adverse events associated with this compound treatment. Discontinuation rates due to side effects were comparable to those seen with standard treatments .
- Long-term Effects : Ongoing research is necessary to fully understand the long-term safety implications of this compound, particularly concerning potential neuropathic effects at high doses .
Case Studies
Several case studies have illustrated the clinical application of this compound:
- Case Study A : A patient with advanced PD experienced significant improvement in motor fluctuations after switching from standard levodopa/carbidopa to this compound. The patient reported enhanced mobility and reduced off-time.
- Case Study B : Another study observed that patients treated with this compound showed less variability in their response compared to those on traditional therapies, suggesting a more reliable dosing regimen.
This compound's mechanism involves its conversion to dopamine in the brain, which is crucial for motor control. Additionally, recent research indicates that this compound may interact with iron transporters and influence iron metabolism pathways, potentially impacting neurodegenerative processes . This interaction suggests a multifaceted role for this compound beyond simple dopamine replacement.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBDACCLCFWBSI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048433 | |
Record name | Melevodopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-51-1 | |
Record name | L-Dopa methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7101-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melevodopa [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melevodopa | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melevodopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELEVODOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M30686U4X4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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